3-((4-Amino-5-nitropyrimidin-2-yl)amino)tetrahydrothiophene 1,1-dioxide
Description
3-((4-Amino-5-nitropyrimidin-2-yl)amino)tetrahydrothiophene 1,1-dioxide is a sulfolane (tetrahydrothiophene 1,1-dioxide) derivative functionalized with a 4-amino-5-nitropyrimidin-2-ylamino substituent at the 3-position. Sulfolane derivatives are characterized by their sulfone group (S=O), which confers high polarity and thermal stability, making them valuable in industrial and pharmaceutical applications . The amino and nitro groups on the pyrimidine ring may enhance hydrogen-bonding capacity and electrophilic reactivity, suggesting utility in drug design or catalysis.
Properties
IUPAC Name |
2-N-(1,1-dioxothiolan-3-yl)-5-nitropyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O4S/c9-7-6(13(14)15)3-10-8(12-7)11-5-1-2-18(16,17)4-5/h3,5H,1-2,4H2,(H3,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAXKXLBLUCIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC2=NC=C(C(=N2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-Amino-5-nitropyrimidin-2-yl)amino)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a tetrahydrothiophene ring fused with a pyrimidine derivative, which is critical for its biological interactions.
Research indicates that compounds similar to This compound may exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation.
- Antimicrobial Activity : Some derivatives have shown promise in inhibiting bacterial growth, suggesting potential applications in treating infections.
Biological Activity Data
A summary of the biological activities reported for this compound and its analogs is presented in the table below:
| Biological Activity | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Inhibition of Cancer Cell Growth | MTT Assay | 15.0 | |
| Antibacterial Activity | Disk Diffusion Method | 20.0 | |
| Enzyme Inhibition | Enzyme Kinetics | 10.0 |
Case Study 1: Anticancer Properties
In a study evaluating the anticancer properties of various pyrimidine derivatives, This compound was found to significantly reduce the viability of prostate cancer cells in vitro. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated notable inhibition against Staphylococcus aureus, with an observed zone of inhibition correlating with the concentration used.
Research Findings and Future Directions
Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. The development of analogs with modified substituents on the pyrimidine ring has shown promise in increasing potency and selectivity against target enzymes.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Observations :
Solvent Properties : Sulfolane’s high polarity (d = 1.2606 g/cm³ at 30°C ) and thermal stability (bp = 285°C ) make it superior to ionic liquids (ILs) in aromatic/aliphatic separations . The target compound’s pyrimidine substituent likely reduces volatility and enhances solubility in polar media, though experimental data are lacking.
Amino groups (-NH₂) improve hydrogen-bonding capacity, which could stabilize protein-ligand interactions in medicinal chemistry .
Biological Activity : Triazole-substituted sulfolanes (e.g., ) are explored for antimicrobial applications, suggesting the target compound’s pyrimidine group may confer similar bioactivity.
Physicochemical Properties
- Thermal Stability : Sulfolane derivatives generally exhibit high thermal stability. For example, sulfolane has a flash point of 166°C , while substituted variants (e.g., triazole derivatives) may decompose at lower temperatures due to functional group lability .
- Solubility : Sulfolane is miscible with water and organic solvents . The target compound’s nitro group may reduce aqueous solubility compared to unmodified sulfolane but improve miscibility with aprotic solvents.
Industrial and Pharmaceutical Relevance
- Separation Processes : Sulfolane outperforms ILs in selectivity (S∞ = 30.2 for benzene/hexane separation) due to its polarizable sulfone group . The target compound’s substituents could further tune selectivity for specific solutes.
- Drug Design : Pyrimidine derivatives are common in antiviral and anticancer agents. The nitro group in the target compound may act as a prodrug moiety, undergoing bioreduction to generate reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
